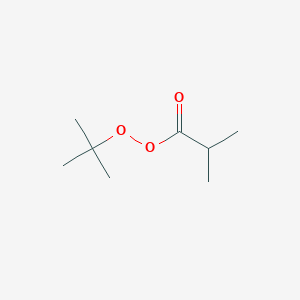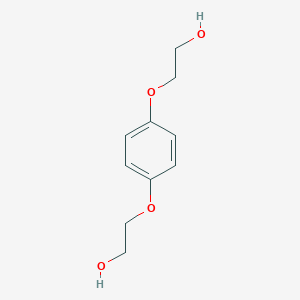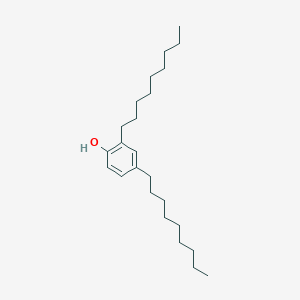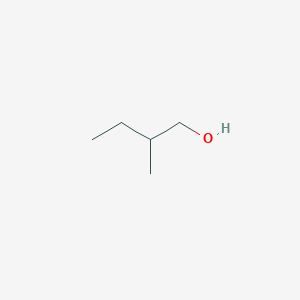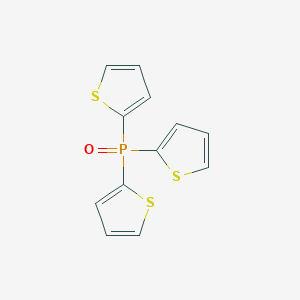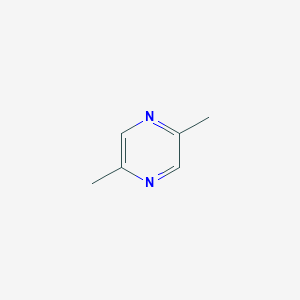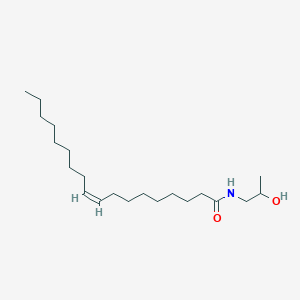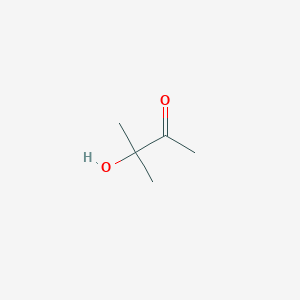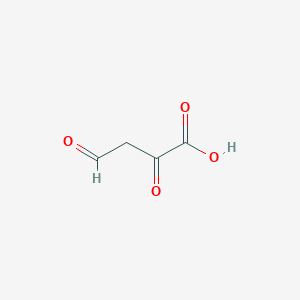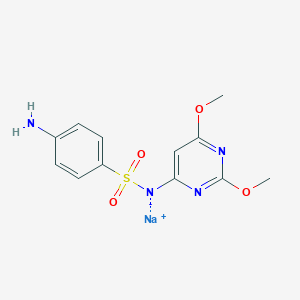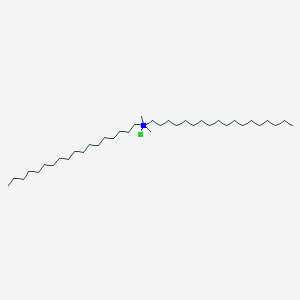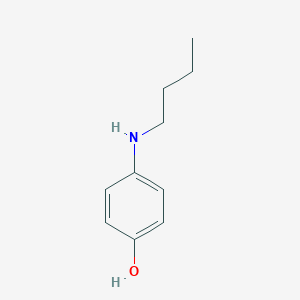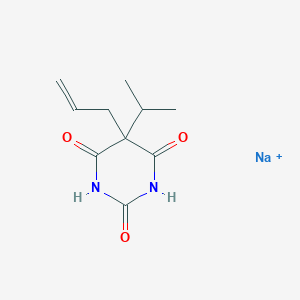
Sodium 5-allyl-5-isopropylbarbiturate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-allyl-5-isopropylbarbiturate (AIB) is a barbiturate derivative that has been extensively studied for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 278.3 g/mol. AIB has been used in scientific research for its sedative and anesthetic properties, as well as for its ability to modulate neurotransmitter systems in the brain.
Mecanismo De Acción
The exact mechanism of action of Sodium 5-allyl-5-isopropylbarbiturate is not fully understood, but it is thought to enhance the activity of GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for maintaining normal brain function. Sodium 5-allyl-5-isopropylbarbiturate has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and sedation.
Efectos Bioquímicos Y Fisiológicos
Sodium 5-allyl-5-isopropylbarbiturate has a number of biochemical and physiological effects, including sedation, anesthesia, and modulation of neurotransmitter systems in the brain. It has been shown to have a rapid onset of action and a short duration of effect, making it useful for short-term sedation and anesthesia. Sodium 5-allyl-5-isopropylbarbiturate has also been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and sedation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 5-allyl-5-isopropylbarbiturate has a number of advantages and limitations for lab experiments. Its rapid onset of action and short duration of effect make it useful for short-term sedation and anesthesia. However, its sedative properties may interfere with some experimental protocols. Additionally, Sodium 5-allyl-5-isopropylbarbiturate has been shown to enhance the activity of GABA receptors, which may complicate the interpretation of some experimental results.
Direcciones Futuras
There are a number of future directions for research on Sodium 5-allyl-5-isopropylbarbiturate. One area of interest is the development of new barbiturate derivatives that have improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the activity of Sodium 5-allyl-5-isopropylbarbiturate and other barbiturate derivatives. Finally, there is a need for further research on the potential therapeutic uses of Sodium 5-allyl-5-isopropylbarbiturate and other barbiturate derivatives, particularly in the area of sedation and anesthesia.
Métodos De Síntesis
Sodium 5-allyl-5-isopropylbarbiturate can be synthesized by reacting 5-allyl-5-isopropylbarbituric acid with sodium hydroxide in water. The resulting sodium salt of Sodium 5-allyl-5-isopropylbarbiturate is then isolated and purified by recrystallization. The synthesis of Sodium 5-allyl-5-isopropylbarbiturate is well-established and has been reported in the literature.
Aplicaciones Científicas De Investigación
Sodium 5-allyl-5-isopropylbarbiturate has been used in scientific research for its sedative and anesthetic properties. It has been shown to have a rapid onset of action and a short duration of effect, making it useful for short-term sedation and anesthesia. Sodium 5-allyl-5-isopropylbarbiturate has also been studied for its ability to modulate neurotransmitter systems in the brain, including the GABAergic system. It has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission.
Propiedades
Número CAS |
125-88-2 |
|---|---|
Nombre del producto |
Sodium 5-allyl-5-isopropylbarbiturate |
Fórmula molecular |
C10H12N2Na2O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
sodium;5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O3.Na/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14;/h4,6H,1,5H2,2-3H3,(H2,11,12,13,14,15);/q;+1 |
Clave InChI |
HLFOAHHCDKJHCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC=C.[Na+] |
SMILES canónico |
CC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Otros números CAS |
125-88-2 |
Números CAS relacionados |
77-02-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




